molecular formula C15H21BO4 B1366247 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate CAS No. 562098-07-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Cat. No. B1366247
CAS RN: 562098-07-1
M. Wt: 276.14 g/mol
InChI Key: WLUHPTQLRDLBIF-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical And Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned in the search results.

Scientific Research Applications

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The presence of the boronic ester group in the compound allows for the cross-coupling with aryl or vinyl halides, leading to a wide array of potential products useful in pharmaceuticals, agrochemicals, and materials science.

Drug Development

In the realm of drug development, 3-Acetoxymethylphenylboronic acid, pinacol ester serves as a building block for the creation of various boron-containing drugs . Boron atoms in pharmaceuticals can improve binding affinity and selectivity towards biological targets, enhancing the efficacy of the drugs.

Materials Chemistry

The compound’s utility extends to materials chemistry, where it is used in the synthesis of novel copolymers . These copolymers can exhibit unique optical and electrochemical properties, making them suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells.

Cancer Therapy

A significant application of this compound is in boron neutron capture therapy (BNCT) . BNCT is a binary cancer treatment that relies on the accumulation of boron-containing compounds in tumor cells, followed by irradiation with low-energy neutrons. The resulting nuclear reaction produces high-energy particles that selectively destroy cancer cells.

Diagnostic Agents

3-Acetoxymethylphenylboronic acid, pinacol ester: can be used to synthesize diagnostic agents . These agents can bind to specific biological markers, allowing for the detection and imaging of certain diseases. The boronic acid moiety can interact with sugars and other diol-containing biomolecules, which is useful in the diagnosis of conditions like diabetes.

Chemical Sensors

Lastly, the compound finds application in the development of chemical sensors . The boronic acid group can form reversible covalent bonds with diols, making it an excellent receptor for sensing sugars and other similar molecules. This property is exploited in the design of sensors that can detect glucose levels in blood, which is crucial for managing diabetes.

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-11(17)18-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUHPTQLRDLBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408406
Record name [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

CAS RN

562098-07-1
Record name [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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